4-苯基-5-(哌啶-1-基甲基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

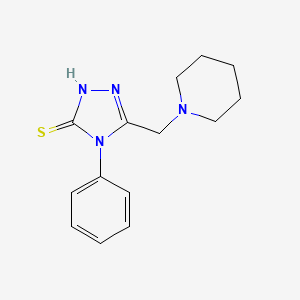

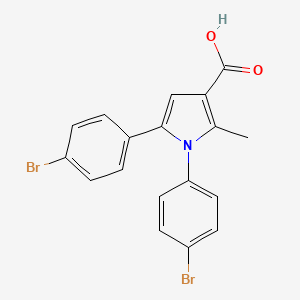

The compound 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class, which is known for its broad spectrum of biological activity. This class includes compounds with antiviral, anti-inflammatory, antimicrobial, and anticancer properties, and they are often characterized by low toxicity, making them promising candidates for drug development .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions. For instance, the synthesis of a similar compound, 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, was achieved via multi-step reactions with excellent yield, indicating the potential for efficient synthesis of related compounds . Another example is the synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, which involved cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde . These methods demonstrate the versatility and adaptability of synthetic routes for triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using various spectroscopic methods such as FT-IR, MS, NMR, and XRD. For example, the study of a triazole-thione compound utilized X-ray diffraction, NMR, UV-Vis, and FT-IR spectroscopy to confirm the structure, which was further supported by DFT-optimized structures . The molecular structure is crucial for understanding the reactivity and potential biological activity of these compounds.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, leading to a wide array of products with potential biological activities. For instance, the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent cyclization yielded substituted triazole-thiols, which were then tested for anti-inflammatory activity . Similarly, the reaction of 1,4-benzodioxane-2-carbohydrazide with phenyl isothiocyanate followed by cyclization produced 5-(1,4-benzodioxan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, which was further transformed into S-substituted derivatives and tested for antihypoxic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are typically characterized using a combination of analytical techniques. For example, the study of new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols included methods like 1H NMR spectroscopy, elemental analysis, and chromatography to determine the properties of the synthesized compounds . These properties are essential for predicting the pharmacological activity and for the design of compounds with desired biological effects.

科学研究应用

合成和衍生物开发化合物4-苯基-5-(哌啶-1-基甲基)-4H-1,2,4-三唑-3-硫醇已被用作合成各种杂环化合物的前体。Sarhan等人(2008年)描述了3-苄基-4-苯基-1,2,4-三唑-5-硫醇的合成及其在制备取代硫脲、噻唑环系统和噻唑并[3,2-b][1,2,4]-三唑-5-醇中的应用,通过包括环化和缩合在内的各种反应(Sarhan, Elsherif, Mahmoud, & Habib, 2008)。

药理学应用从4-苯基-5-(哌啶-1-基甲基)-4H-1,2,4-三唑-3-硫醇合成的化合物在各种药理学研究中展现出潜力。Khilkovets(2021年)合成了5-(噻吩-3-基甲基)-4R-1,2,4-三唑-3-硫醇的衍生物,并指出这些化合物在初级药理学筛选中表现出高活性,暗示了它们在医学应用中的潜力(Khilkovets, 2021)。同样,Arul和Smith(2016年)评估了一种1,2,4-三唑衍生物对小鼠达尔顿淋巴腹水癌的抗癌活性,注意到在治疗动物中各种血液学参数的显着改善以及酶水平的降低(Arul & Smith, 2016)。

材料科学和其他应用4-苯基-5-(哌啶-1-基甲基)-4H-1,2,4-三唑-3-硫醇的衍生物还在材料科学和其他领域中找到应用。Ansari、Quraishi和Singh(2014年)研究了1,2,4-三唑衍生的席夫碱作为盐酸溶液中轻钢的缓蚀剂,展示了该化合物在材料保护和维护中的实用性(Ansari, Quraishi, & Singh, 2014)。

作用机制

- The primary target of this compound is not explicitly mentioned in the literature I found. However, it’s essential to note that the piperidine moiety plays a significant role in drug design and pharmaceutical applications . Further research would be needed to identify specific targets.

- The mechanism includes two iridium(III)-catalyzed sequential cascades:

Target of Action

Mode of Action

If you have any additional questions or need further clarification, feel free to ask! 😊 .

属性

IUPAC Name |

4-phenyl-3-(piperidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4S/c19-14-16-15-13(11-17-9-5-2-6-10-17)18(14)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOKXMHGUALLKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

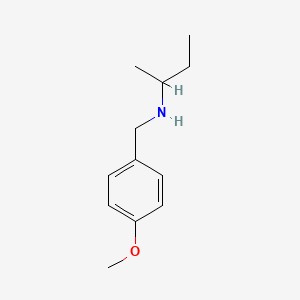

C1CCN(CC1)CC2=NNC(=S)N2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407342 |

Source

|

| Record name | 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65924-80-3 |

Source

|

| Record name | 4-phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methylbenzyl)amino]-1-butanol](/img/structure/B1275257.png)

![N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B1275266.png)